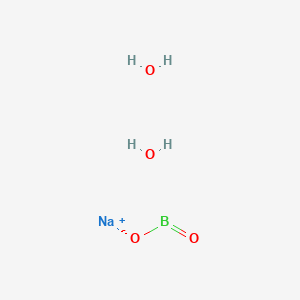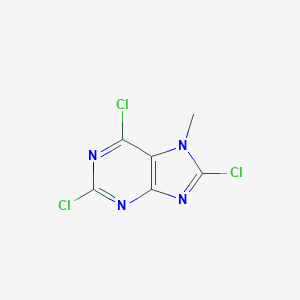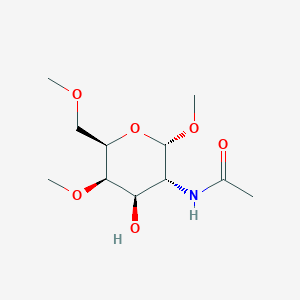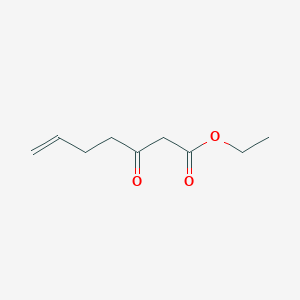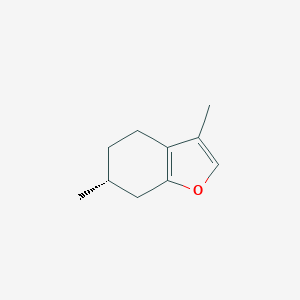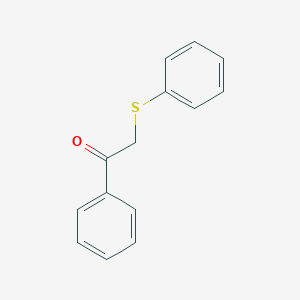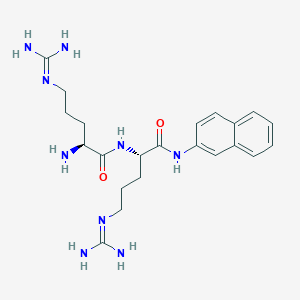
Arginylarginine 2-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginylarginine 2-naphthylamide, also known as Arg-Arg-2N, is a synthetic substrate used in biochemical and physiological studies. It is a dipeptide derivative of 2-naphthylamine and is commonly used to study the activity of proteases and peptidases. This compound has gained significant attention due to its potential applications in drug design and development.
Mécanisme D'action
Arginylarginine 2-naphthylamide is a substrate for proteases and peptidases. The compound is cleaved by these enzymes, resulting in the release of 2-naphthylamine. The release of 2-naphthylamine can be detected and quantified using spectroscopic techniques. The rate of cleavage of Arginylarginine 2-naphthylamide can be used to determine the activity of proteases and peptidases.
Effets Biochimiques Et Physiologiques
The use of Arginylarginine 2-naphthylamide in biochemical and physiological studies has provided valuable insights into the activity of proteases and peptidases. The compound has been used to study the activity of enzymes involved in the regulation of blood pressure, inflammation, and cancer progression. The use of Arginylarginine 2-naphthylamide has also contributed to the development of new drugs targeting these enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Arginylarginine 2-naphthylamide as a substrate for proteases and peptidases offers several advantages. The compound is easy to synthesize and purify, and its cleavage can be detected using simple spectroscopic techniques. However, the use of Arginylarginine 2-naphthylamide also has limitations. The compound is not suitable for the detection of all proteases and peptidases, and its cleavage can be affected by the presence of inhibitors or other compounds in the sample.
Orientations Futures
The use of Arginylarginine 2-naphthylamide in scientific research is expected to continue to grow in the future. New applications of the compound are being explored, such as its use in the detection of protease activity in live cells. The development of new substrates with improved specificity and sensitivity is also an area of active research. Additionally, the use of Arginylarginine 2-naphthylamide in drug design and development is expected to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of Arginylarginine 2-naphthylamide involves the reaction between 2-naphthylamine and arginine methyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques to obtain pure Arginylarginine 2-naphthylamide.
Applications De Recherche Scientifique
Arginylarginine 2-naphthylamide has been extensively used in scientific research to study the activity of proteases and peptidases. It is commonly used as a substrate for the detection and quantification of protease activity in biological samples. The compound is also used to study the kinetics and specificity of proteases and peptidases.
Propriétés
Numéro CAS |
15483-59-7 |
|---|---|
Nom du produit |
Arginylarginine 2-naphthylamide |
Formule moléculaire |
C22H33N9O2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C22H33N9O2/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29)/t17-,18-/m0/s1 |
Clé InChI |
NISFAIXCOKCVHV-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Autres numéros CAS |
15483-59-7 |
Synonymes |
Arg-Arg-2-NNap arginylarginine 2-naphthylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



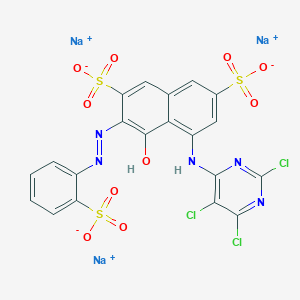



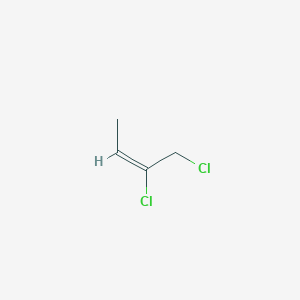

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
